molecular formula C9H14N2O B13345364 4-Amino-2-((ethylamino)methyl)phenol

4-Amino-2-((ethylamino)methyl)phenol

Cat. No.: B13345364
M. Wt: 166.22 g/mol
InChI Key: CHECSLQUJPKGOB-UHFFFAOYSA-N
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Description

4-Amino-2-((ethylamino)methyl)phenol is an organic compound with the molecular formula C9H14N2O It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and an ethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((ethylamino)methyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 4-nitrophenol with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation is a common technique used to reduce the nitro group to an amino group, utilizing catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-((ethylamino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-((ethylamino)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-((ethylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylphenol: Similar in structure but lacks the ethylamino group.

    2-(Methylamino)phenol: Contains a methylamino group instead of an ethylamino group.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group and dimethylamino group.

Uniqueness

4-Amino-2-((ethylamino)methyl)phenol is unique due to the presence of both an amino group and an ethylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-2-(ethylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHECSLQUJPKGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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